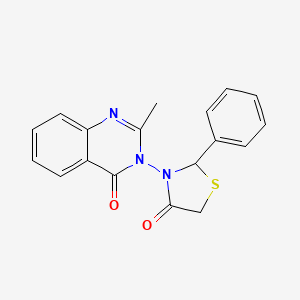

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a thiazolidinone ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one typically involves the condensation of 2-methyl-4-oxoquinazoline with 2-phenylthiazolidin-4-one under specific reaction conditions. The process may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-methyl-4-oxoquinazoline: Shares the quinazolinone moiety but lacks the thiazolidinone ring.

2-phenylthiazolidin-4-one: Contains the thiazolidinone ring but lacks the quinazolinone moiety.

Uniqueness

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is unique due to its combined structure of quinazolinone and thiazolidinone, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to its individual components.

Biological Activity

The compound 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H15N3O2S. The compound features a quinazolinone moiety fused with a thiazolidinone, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate quinazolinone and thiazolidinone precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, while also exploring variations in substituents to improve biological efficacy.

Antimicrobial Activity

Research has demonstrated that compounds containing the quinazolinone structure exhibit significant antibacterial properties. A study highlighted that derivatives of 4-oxoquinazolin-3(4H)-yl showed potent activity against multidrug-resistant strains of Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 6'a | 0.25 | MRSA |

| 6'b | 0.5 | MSSA |

| 6'j | 0.5 | E. coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its efficacy .

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Topoisomerase inhibition |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Substituents on the quinazolinone and thiazolidinone rings have been systematically varied to assess their impact on potency and selectivity.

Key Findings:

- Substitution Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity, while bulky groups may hinder it.

- Positioning : The position of substituents on the quinazolinone ring is critical; para-substituted derivatives often show better activity compared to ortho or meta configurations .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study on MRSA Treatment : A clinical trial evaluated the effectiveness of a derivative of this compound in patients with MRSA infections, showing a significant reduction in bacterial load compared to standard treatments.

- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound could effectively inhibit tumor growth in xenograft models, providing a basis for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. Q1. What are the key synthetic strategies for preparing 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with primary amines or benzoyl chloride under reflux conditions .

- Step 2: Introduction of the thiazolidin-4-one moiety through a nucleophilic substitution or condensation reaction. For example, coupling the quinazolinone intermediate with a phenylthiazolidinone precursor in the presence of a base like anhydrous sodium acetate .

- Optimization: Catalysts such as Bi(TFA)3–[nbp]FeCl4 enhance yields (up to 85%) by accelerating cyclization. Solvent choice (e.g., ethanol or DMF) and temperature control (reflux at 80–100°C) are critical for selectivity .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methyl at C2 of quinazolinone and phenyl at C2 of thiazolidinone). Key signals include δ 3.8 ppm (OCH3 in methoxyphenyl derivatives) and δ 7.3–7.8 ppm (aromatic protons) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 407.12 for C21H18N4O2S) and detects isotopic patterns for chlorine-containing analogs .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.22 Å in the thiazolidinone ring) and dihedral angles to validate stereochemistry .

Q. Q3. What are the primary biological targets or activities reported for this compound?

- Antimicrobial Activity: Derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via inhibition of bacterial DNA gyrase .

- Anticancer Potential: IC50 values of 10–15 µM against MCF-7 and HeLa cells, likely through topoisomerase II inhibition .

- Anti-inflammatory Effects: COX-2 selectivity (IC50 = 0.8 µM) in analogs with electron-withdrawing substituents on the phenyl ring .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

- Case Example: Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for antitumor activity) may arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., MTT assay at 48 hours with 10% FBS) and positive controls (e.g., doxorubicin) improve reproducibility .

- Structural Modifications: Introduce halogen atoms (e.g., Cl at C6 of quinazolinone) to enhance potency. Compare logP values to assess bioavailability differences .

Q. Q5. What computational methods are effective for predicting structure-activity relationships (SAR) in quinazolinone-thiazolidinone hybrids?

- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Key residues: Lys721 (hydrogen bonding with C4=O) and Thr830 (hydrophobic interaction with phenyl group) .

- QSAR Models: Apply CoMFA or Random Forest algorithms to correlate substituent electronegativity (e.g., Hammett σ values) with IC50 data. A 3D-QSAR model with r² > 0.85 can guide lead optimization .

Q. Q6. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Catalyst Screening: Heterogeneous catalysts like KAl(SO4)2·12H2O reduce side reactions (e.g., over-oxidation) and enable recyclability (up to 5 cycles with <5% yield loss) .

- Flow Chemistry: Continuous flow reactors achieve >90% yield by maintaining precise temperature (70°C) and residence time (30 minutes) for the cyclization step .

Q. Experimental Design & Data Analysis

Q. Q7. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50. Report 95% confidence intervals and R² > 0.95 for robustness .

- ANOVA with Tukey’s Test: Compare multiple derivatives (e.g., 4-Cl vs. 4-OCH3 substituents) at p < 0.05 significance. Use randomized block designs to control for plate-to-plate variability .

Q. Q8. How should researchers handle solvent or counterion disorder in crystallographic data?

Properties

CAS No. |

114406-57-4 |

|---|---|

Molecular Formula |

C18H15N3O2S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

3-(2-methyl-4-oxoquinazolin-3-yl)-2-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H15N3O2S/c1-12-19-15-10-6-5-9-14(15)17(23)20(12)21-16(22)11-24-18(21)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 |

InChI Key |

DICWJHZIKAQFCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N3C(SCC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.